N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine
Description
Structural Classification and Nomenclature
N-Methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine is a nitrogen-containing heterocyclic compound with a hybrid architecture combining piperidine and pyrazole moieties. Its systematic IUPAC name reflects its structural complexity:
- Core scaffold : A piperidine ring (6-membered saturated heterocycle with one nitrogen atom) substituted at the 4-position with a methylamine group.
- Side chain : A methylene bridge (-CH$$_2$$-) connects the piperidine nitrogen to a pyrazole ring (5-membered aromatic heterocycle with two adjacent nitrogen atoms).
- Substituents : The pyrazole ring is further functionalized with an isopropyl group (-CH(CH$$3$$)$$2$$) at the 1-position (Table 1).
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Piperidine ring | Saturated 6-membered ring with one nitrogen atom (N-methylated at position 4). |
| Pyrazole ring | Aromatic 5-membered ring with two adjacent nitrogen atoms (N1-isopropyl substitution). |
| Methylene bridge | -CH$$_2$$- group linking piperidine and pyrazole moieties. |
The compound’s CAS registry number is 1006457-91-5 , and its molecular formula is C$${13}$$H$${24}$$N$$_4$$ , with a molecular weight of 236.35 g/mol . Its stereochemistry and conformational flexibility are critical for interactions in biological systems, as the piperidine ring can adopt chair or boat configurations, while the pyrazole ring remains planar due to aromaticity .
Historical Context and Significance in Heterocyclic Chemistry
The compound belongs to a class of hybrid heterocycles , a focus of modern synthetic chemistry due to their diverse pharmacological profiles. Key historical milestones include:
- Piperidine derivatives : First isolated from black pepper alkaloids in the 19th century, piperidine scaffolds became foundational in drug design (e.g., antihistamines, antipsychotics) .
- Pyrazole innovations : Pyrazole synthesis was pioneered by Ludwig Knorr in 1883, with derivatives later exploited for anti-inflammatory (celecoxib) and antimicrobial applications .
- Hybridization trends : The fusion of piperidine and pyrazole motifs emerged in the early 21st century to enhance binding specificity in neurotransmitter targets .
Synthetic routes to this compound typically involve:
Academic Relevance in Medicinal and Material Science
Medicinal Chemistry
The compound’s dual heterocyclic structure positions it as a candidate for central nervous system (CNS) drug development :
- Neurotransmitter modulation : The piperidine moiety mimics endogenous amines (e.g., dopamine), while the pyrazole group may enhance blood-brain barrier permeability .
- Enzyme inhibition : Pyrazole derivatives are known to inhibit kinases and phosphodiesterases, suggesting potential applications in neurodegenerative diseases .
Table 2: Potential Therapeutic Applications
Material Science
The compound’s rigid yet tunable structure offers utility in:
- Coordination chemistry : Pyrazole nitrogen atoms can act as ligands for transition metals, enabling catalysis or sensor design .
- Polymer additives : Piperidine derivatives improve thermal stability in polyamides .
Ongoing research explores its use in metal-organic frameworks (MOFs) for gas storage, leveraging its nitrogen-rich architecture .
Properties
IUPAC Name |
N-methyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4/c1-11(2)17-10-12(8-15-17)9-16(3)13-4-6-14-7-5-13/h8,10-11,13-14H,4-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTIDCWVOXAKIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)CN(C)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201148350 | |
| Record name | 4-Piperidinamine, N-methyl-N-[[1-(1-methylethyl)-1H-pyrazol-4-yl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201148350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2140305-95-7 | |
| Record name | 4-Piperidinamine, N-methyl-N-[[1-(1-methylethyl)-1H-pyrazol-4-yl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140305-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinamine, N-methyl-N-[[1-(1-methylethyl)-1H-pyrazol-4-yl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201148350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1-(propan-2-yl)-1H-pyrazol-4-ylmethyl Intermediate
The pyrazole ring with an isopropyl substituent at the 1-position can be synthesized via condensation reactions involving hydrazines and appropriate β-diketones or α,β-unsaturated carbonyl compounds. The isopropyl group is introduced either by using isopropyl-substituted starting materials or via selective alkylation.
Coupling with Piperidin-4-amine
The key step for constructing N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine involves nucleophilic substitution where the piperidin-4-amine nitrogen is alkylated by the pyrazol-4-ylmethyl moiety.
- Typical Reaction Conditions:
- Solvent: Methanol or other polar solvents
- Base: Potassium hydroxide (KOH) or triethylamine to deprotonate the amine
- Temperature: Reflux conditions for several hours (e.g., 16 hours)
- Workup: Removal of organic solvent by distillation, followed by purification steps such as crystallization or chromatography
An example from related piperidine derivatives shows that KOH in water added to a methanolic solution of the intermediate under reflux for 16 hours effectively promotes the reaction.
N-Methylation of Piperidin-4-amine
The final step involves methylation of the secondary amine on the piperidine ring to form the tertiary amine.
- Methods:
- Use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions
- Alternatively, reductive methylation using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) can be employed
- Reaction is monitored by chromatographic or spectrometric methods to ensure complete methylation
Salt Formation and Purification
The compound is often isolated as a hydrochloride salt to improve stability and handling. The salt formation is achieved by treatment with hydrochloric acid in an appropriate solvent, followed by filtration and drying.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
- Use of potassium hydroxide in aqueous methanol under reflux has been demonstrated to be effective for the substitution step, yielding high purity intermediates.
- The methylation step requires careful control of stoichiometry and reaction time to avoid quaternary ammonium salt formation.
- Salt formation with hydrochloric acid improves the compound's crystallinity and facilitates purification.
- Analytical techniques such as mass spectrometry ([M+H]+ observed), NMR spectroscopy, and chromatographic purity assessments are essential throughout the synthesis to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the pyrazole ring using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine in an inert solvent such as dichloromethane.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Reduced derivatives with hydrogenated nitrogen or pyrazole ring.
Substitution: Alkylated or acylated derivatives depending on the substituent used.
Scientific Research Applications
N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine-Pyrazole Motifs
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Pyrazole substituted with a pyridinyl group and a cyclopropylamine.
- Synthesis : Prepared via copper-catalyzed coupling of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine (17.9% yield) .
- Key Data : Melting point 104–107°C; molecular weight 215.3 g/mol .
- Comparison : Unlike the target compound, this analogue lacks the piperidine ring but retains the pyrazole core. The cyclopropyl group may enhance metabolic stability compared to the bulkier isopropyl substituent in the target molecule.
N-methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine
- Structure : Piperidine substituted with a pyrimidine ring.
- Key Data : Molecular weight 248.37 g/mol; CAS 1216016-99-7 .
- Pyrimidines are often used in kinase inhibitors, suggesting possible divergent biological targets compared to pyrazole-containing analogues.
Piperidine Derivatives with Heterocyclic Substitutions
1-[(1,3-thiazol-4-yl)methyl]piperidin-4-amine
- Structure : Piperidine with a thiazole-methyl substituent.
- Key Data : Molecular weight 197.3 g/mol; liquid at room temperature .
- Comparison : Substitution of pyrazole with thiazole introduces sulfur, which may influence solubility and redox activity. The absence of an N-methyl group could affect pharmacokinetics.
N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)
- Structure : Piperidine linked to an indole-propargylamine scaffold.
- Comparison : Demonstrates the versatility of piperidine in multi-target inhibitors. The propargyl group may enhance covalent binding, a feature absent in the target compound.
Compounds with Reported Bioactivity
1-[(4-chloro-2-fluorophenyl)methyl]-N-methyl-N-[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]piperidin-4-amine
1,3,4-Thiadiazole Derivatives
Table 1: Key Properties of Selected Analogues
Discussion and Implications
The target compound shares structural motifs with several bioactive molecules, including kinase inhibitors (e.g., encorafenib ) and antimicrobial agents . Key differentiating factors include:
- Synthetic Accessibility : Copper-catalyzed methods (as in ) are scalable but low-yielding, whereas hydrogenation () offers higher efficiency for nitro group reduction.
- Biological Potential: Piperidine-pyrazole hybrids are underexplored in published bioactivity data, though related scaffolds show promise in CNS and antimicrobial applications .
Biological Activity
N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine is a synthetic organic compound classified as a piperidine derivative. Its unique structure, which includes a piperidine ring substituted with a pyrazole moiety and a methyl group, imparts distinct biological activities that have garnered attention in medicinal chemistry and pharmacology.
Chemical Structure
The IUPAC name of the compound is this compound. The molecular formula is , and its InChI key is QZTIDCWVOXAKIA-UHFFFAOYSA-N. The structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₄N₄ |
| IUPAC Name | This compound |
| InChI Key | QZTIDCWVOXAKIA-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may function as a ligand in receptor binding studies, modulating the activity of specific targets and triggering downstream signaling pathways relevant to various biological processes.
Pharmacological Properties
Research indicates that derivatives of pyrazole, including this compound, exhibit significant pharmacological activities:
- Antitumor Activity : Pyrazole derivatives have shown promising inhibitory effects against key oncogenic targets such as BRAF(V600E) and EGFR. These properties position them as potential candidates in cancer therapy .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases .
- Antimicrobial Activity : Some pyrazole derivatives have demonstrated antibacterial and antifungal activities, suggesting that this compound could also be explored for its antimicrobial potential .
Study 1: Inhibition of Cancer Cell Proliferation
A study evaluated the efficacy of various pyrazole derivatives in inhibiting cancer cell proliferation. The results indicated that compounds similar to this compound significantly reduced cell viability in vitro against several cancer cell lines, highlighting their potential as anticancer agents .
Study 2: Anti-inflammatory Mechanisms
Another research focused on the anti-inflammatory mechanisms of pyrazole derivatives. The findings suggested that these compounds could inhibit pro-inflammatory cytokines, thus providing a rationale for their use in treating conditions characterized by inflammation .
Study 3: Antimicrobial Efficacy
In vitro tests conducted on various pyrazole derivatives, including the target compound, revealed notable antimicrobial activity against common pathogens. This study emphasized the need for further exploration into the structure–activity relationship (SAR) to optimize efficacy .
Q & A
Q. What are the optimal synthetic routes for N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine, and how can reaction conditions be tailored to improve yield?
-
Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde with N-methylpiperidin-4-amine under reductive conditions (e.g., NaBH₃CN in methanol) yields the target molecule. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (40–60°C), and catalyst loading (e.g., 5–10 mol% Pd for cross-coupling) . For reproducibility, inert atmospheres (N₂/Ar) and anhydrous solvents are critical.
-
Key Data :
| Parameter | Optimal Range |
|---|---|
| Solvent | THF/MeOH (3:1) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Yield | 65–78% |
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ resolves pyrazole and piperidine protons (δ 7.5–8.0 ppm for pyrazole; δ 2.5–3.5 ppm for piperidine CH₂ groups) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are preferred for refining crystal structures, particularly for resolving steric effects from the isopropyl group .
- HRMS : ESI-HRMS confirms molecular weight (e.g., m/z calc. 265.2025 [M+H]⁺ vs. obs. 265.2023) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Use in vitro assays targeting GPCRs or kinases due to structural similarity to known ligands . For example:
- Enzyme Inhibition : Measure IC₅₀ against acetylcholinesterase (AChE) at 1–100 μM in Tris buffer (pH 8.0).
- Cellular Uptake : Fluorescence tagging (e.g., BODIPY conjugate) tracks localization in HEK-293 cells .
Advanced Research Questions
Q. How do substituent modifications (e.g., fluorination at pyrazole or piperidine) affect binding affinity in receptor-ligand studies?
- Methodological Answer : Conduct SAR studies by synthesizing analogs (e.g., fluoroethyl or difluoromethyl variants) and testing via SPR (Surface Plasmon Resonance). For example:
-
Replace the isopropyl group with 2-fluoroethyl (as in ), which increases lipophilicity (logP from 2.1 to 2.8) and enhances blood-brain barrier penetration.
-
Computational docking (AutoDock Vina) predicts binding poses in histamine H₄ receptors, validated by ΔG values (< -8 kcal/mol) .
- Data Table :
| Substituent | Target Receptor | Kd (nM) |
|---|---|---|
| Isopropyl | H₄R | 320 ± 12 |
| 2-Fluoroethyl | H₄R | 89 ± 6 |
Q. What strategies resolve contradictions in solubility and stability data across different studies?
- Methodological Answer :
- Solubility : Use standardized buffers (PBS, pH 7.4) and DLS (Dynamic Light Scattering) to quantify aggregation. For example, solubility in PBS may drop from 1.2 mM to 0.3 mM if residual THF is present .
- Stability : LC-MS tracks degradation products under stress (40°C/75% RH for 14 days). Oxidative degradation (e.g., piperidine N-oxide formation) is mitigated by adding 0.1% BHT .
Q. How can computational methods predict metabolic pathways and toxicity risks?
- Methodological Answer :
- Metabolism : Use Schrödinger’s MetaSite to identify CYP3A4-mediated N-demethylation as a major pathway. Validate with microsomal assays (human liver microsomes + NADPH, t = 60 min) .
- Toxicity : ADMET Predictor™ estimates hERG inhibition risk (pIC₅₀ > 5 indicates cardiac liability). For this compound, pIC₅₀ = 4.2 suggests low risk .
Methodological Challenges
Q. What experimental controls are critical when analyzing off-target effects in kinase assays?
- Answer :
- Include staurosporine (pan-kinase inhibitor) as a positive control.
- Use isoform-specific inhibitors (e.g., EGFR-TKI for EGFR) to differentiate binding .
- Normalize data to DMSO vehicle (≤0.1% v/v) to exclude solvent artifacts .
Q. How can crystallographic disorder in the pyrazole-methyl group be addressed during refinement?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
